3-Isoxazolidinone, 5-methoxy-
Description
Significance of Isoxazolidinone Heterocycles in Organic Synthesis and Medicinal Chemistry
Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are fundamental to the field of medicinal chemistry. Over 85% of all biologically active chemical entities contain a heterocycle. nih.gov Isoxazolidinones, a specific class of these compounds, are recognized for their diverse biological activities and serve as crucial building blocks in the synthesis of complex molecules. researchgate.net
The isoxazolidinone ring is a key structural motif in numerous compounds with a wide array of pharmacological properties, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer activities. researchgate.net For instance, the well-known antibiotic linezolid (B1675486) contains an oxazolidinone ring, a close structural relative of the isoxazolidinone core. vulcanchem.com The ability of these heterocyclic systems to interact with biological targets, such as enzymes and receptors, makes them attractive scaffolds for drug design. ijnrd.orgnih.gov
In organic synthesis, isoxazolidinones are valued as versatile intermediates. nih.gov Their inherent reactivity allows for various chemical transformations, providing access to other important classes of compounds, such as β-amino acids, which are themselves significant in medicinal chemistry. nih.gov The development of new synthetic methods for preparing isoxazolidinones, including multicomponent reactions and organocatalytic approaches, continues to be an active area of research, aiming for greater efficiency and stereoselectivity. tandfonline.comresearchgate.net
Overview of the 3-Isoxazolidinone Core Structure and its Derivatives
The fundamental structure of 3-isoxazolidinone is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, with a carbonyl group at the 3-position. vulcanchem.comhmdb.ca This core structure, with the molecular formula C₃H₅NO₂, serves as the foundation for a wide range of derivatives.
Substitutions can be made at various positions on the ring, leading to a diverse family of compounds with distinct chemical and physical properties. For example, the introduction of alkyl or aryl groups can influence the molecule's steric and electronic characteristics. The reactivity of the isoxazolidinone ring can also be modulated by the nature of these substituents.
The versatility of the 3-isoxazolidinone core is further demonstrated by its presence in more complex molecular architectures. For instance, multiple isoxazolidinone units can be linked together to form bis-isoxazolidinone structures. The development of synthetic methodologies to create these derivatives is crucial for exploring their potential applications.
Contextualizing the 5-Methoxy Substitution within Isoxazolidinone Research
The presence of a methoxy (B1213986) (-OCH₃) group at the 5-position of the 3-isoxazolidinone ring, as in "3-Isoxazolidinone, 5-methoxy-," introduces specific electronic and steric effects that can significantly influence the molecule's properties and reactivity. The methoxy group is an electron-donating group, which can affect the electron density of the heterocyclic ring. vulcanchem.com
Research into methoxy-substituted isoxazoles, a related class of heterocycles, has shown that such substitutions can be key to their biological activity. acgpubs.org While specific research on 3-Isoxazolidinone, 5-methoxy- is not extensively detailed in the provided search results, the study of related methoxy-substituted heterocycles provides a basis for understanding its potential significance. For example, the synthesis of 5-Aminomethyl-3-methoxyisoxazole highlights the interest in methoxy-substituted isoxazoles in medicinal chemistry.
Structure
3D Structure
Properties
CAS No. |
170012-85-8 |
|---|---|
Molecular Formula |
C4H7NO3 |
Molecular Weight |
117.10 g/mol |
IUPAC Name |
5-methoxy-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C4H7NO3/c1-7-4-2-3(6)5-8-4/h4H,2H2,1H3,(H,5,6) |
InChI Key |
SVANCIXQPULFNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(=O)NO1 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Isoxazolidinone, 5 Methoxy Derivatives
Functionalization of the Isoxazolidinone Nucleus
The isoxazolidinone ring is a key structural motif that can be further modified to introduce diverse functionalities. These transformations are pivotal in medicinal chemistry for creating analogs of natural nucleosides and nucleotides with potential therapeutic properties, such as anticancer and antiviral activities. mdpi.com The primary strategies for functionalizing this nucleus involve oxidation to create the 3-oxo functionality, reduction of the carbonyl group or the N-O bond, and regioselective alkylation.
The direct oxidation of isoxazolidines is a key method for synthesizing 3-isoxazolidinones. This transformation has been a subject of both experimental and computational studies to understand its mechanism and selectivity. mdpi.comnih.govarabjchem.org
Ruthenium tetroxide (RuO₄) has proven to be a highly effective and regioselective oxidizing agent for the conversion of isoxazolidines to their corresponding 3-isoxazolidinone derivatives. mdpi.comarabjchem.org This reaction is typically performed under biphasic conditions, using a catalytic amount of a ruthenium source like ruthenium dioxide (RuO₂) or ruthenium trichloride (B1173362) (RuCl₃) and a stoichiometric amount of a co-oxidant, most commonly sodium periodate (B1199274) (NaIO₄). mdpi.comchem-station.com The co-oxidant regenerates the active RuO₄ species, allowing the reaction to proceed with only a catalytic quantity of the expensive ruthenium metal. chem-station.com
The general procedure involves stirring a solution of the isoxazolidine (B1194047) in an organic solvent, such as ethyl acetate (B1210297), with an aqueous solution of NaIO₄ and a catalytic amount of RuO₂. mdpi.com The reaction is typically carried out at room temperature and can be completed within a couple of hours. mdpi.com The mechanism is believed to involve a [3+2] one-step, asynchronous process with a double hydrogen transfer. mdpi.comarabjchem.orgdoaj.org Computational studies have indicated that this process involves the formation of a transient carbocation, and the stability of this intermediate plays a crucial role in the reaction's selectivity. mdpi.comarabjchem.org
Table 1: Ruthenium Tetroxide-Mediated Oxidation of N-Substituted Isoxazolidines mdpi.com
| Substrate | Product | Yield (%) |
| Methyl 2-cyclohexylisoxazolidine-5-carboxylate | Methyl 2-cyclohexyl-3-oxoisoxazolidine-5-carboxylate | 11.20 |
| Methyl 2-(4-methoxybenzyl)isoxazolidine-5-carboxylate | Methyl 2-(4-methoxybenzyl)-3-oxoisoxazolidine-5-carboxylate | 5.95 |
| Methyl isoxazolidine-5-carboxylate | Methyl 3-oxoisoxazolidine-5-carboxylate | 15.30 |
The oxidation of N-substituted isoxazolidines with ruthenium tetroxide exhibits a high degree of regioselectivity. arabjchem.org The oxidation preferentially occurs at the C-3 position of the isoxazolidine ring, yielding the 3-isoxazolidinone as the exclusive product in many cases. arabjchem.org This selectivity is attributed to the relative stability of the carbocation intermediates that can be formed during the oxidation process. mdpi.comarabjchem.org
Computational studies, specifically Density Functional Theory (DFT) calculations, have shown that the energy barrier for the oxidation at the C-3 position is lower than at other positions, such as the N-alkyl substituent or other carbons on the ring. mdpi.comarabjchem.org For N-substituted isoxazolidines, there is a competition between the oxidation of the endocyclic C-3 position and the exocyclic carbon alpha to the nitrogen. The preference for the C-3 oxidation is influenced by stereoelectronic factors and the stability of the resulting carbocation. mdpi.comnih.gov The "exo" attack on the N-alkyl group versus the "endo" attack on the C-3 position has been studied, with the exo pathway being generally preferred, though the specific substrate structure influences the outcome. mdpi.comnih.gov
In the case of N-benzyl substituted isoxazolidines, oxidation can occur at both the endocyclic and exocyclic positions. semanticscholar.org The regioselectivity can be influenced by the ring size of the azacycle, with a decrease in endocyclic oxidation as the ring size decreases from piperidine (B6355638) to azetidine. semanticscholar.org
The reduction of the 3-isoxazolidinone nucleus can lead to different products depending on the reducing agent and reaction conditions. This transformation is valuable for accessing compounds like β-amino alcohols, which are important synthetic intermediates. The isoxazolidinone ring contains two reducible sites: the carbonyl group and the N-O bond. mdpi.com
Strong reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the cleavage of the N-O bond and reduction of the carbonyl group. In contrast, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) may selectively reduce the carbonyl group or be used in protocols for reductive ring cleavage. mdpi.com For instance, the reduction of N-(pyrazolylcarbonyl)isoxazolidines with NaBH₄ has been shown to selectively reduce the exocyclic carbonyl group while leaving the isoxazolidine ring intact. mdpi.com Other methods for reductive ring-opening of isoxazolidines include the use of reagents like Raney-Ni, Zn/H+, and low-valence titanium, which typically cleave the N-O bond to produce γ-amino alcohols. mdpi.comresearchgate.net
Alkylation of the 3-isoxazolidinone system can occur at different positions, primarily at the nitrogen atom or the carbon atom alpha to the carbonyl group (C-4 position). The regioselectivity of this reaction is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used. Phase transfer catalysis has been employed for the regioselective alkylation of related heterocyclic systems, offering a method to control the site of alkylation. grafiati.comgrafiati.comresearchgate.netglobalauthorid.comglobalauthorid.com For instance, studies on 5,5-dimethyl-3-isoxazolidinone have demonstrated that alkylation can be directed to either the nitrogen or the oxygen of the enolate, leading to N- or O-alkylated products, respectively. researchgate.netglobalauthorid.com The choice of the phase transfer catalyst and the solvent system are critical in determining the outcome of the reaction.
Ruthenium Tetroxide-Mediated Oxidation
Reduction of the 3-Isoxazolidinone Nucleus
Reactions Involving the 5-Methoxy Moiety or its Precursors
The 5-methoxy group in 3-isoxazolidinone derivatives is a key functional handle that can participate in or influence various chemical transformations. Its presence can direct the stereochemical outcome of reactions and can be a precursor for other functional groups. For example, in the synthesis of certain herbicidal 3-isoxazolidinones, a 5-methoxy group is introduced via the cyclization of a precursor in methanol (B129727) with a base like potassium hydroxide. google.com
Reactions involving precursors to the 5-methoxy moiety are also significant. For instance, the cycloaddition of nitrones with vinyl ethers can lead to the formation of 5-alkoxyisoxazolidines. The alkoxy group can then be modified or eliminated in subsequent synthetic steps. The reactivity of the 5-methoxy group itself has not been extensively detailed in the provided search results, but its role as a directing group or a stable functionality during other transformations of the isoxazolidinone ring is implied.
Reactivity of the Methoxy (B1213986) Group at the 5-Position
The methoxy group at the 5-position of the 3-isoxazolidinone ring is a key functional handle that can be targeted for various chemical transformations. Its reactivity is influenced by the electronic nature of the isoxazolidinone ring and the reaction conditions employed.
One of the primary reactions involving the 5-methoxy group is its displacement by other nucleophiles. This substitution allows for the introduction of a wide range of functional groups at this position, thereby enabling the synthesis of a diverse library of 5-substituted isoxazolidinones. For instance, the methoxy group can be displaced by amines, thiols, and other nucleophiles to furnish the corresponding 5-amino, 5-thio, and other 5-substituted derivatives.
The reactivity of the 5-methoxy group can also be harnessed in the synthesis of more complex heterocyclic systems. For example, intramolecular reactions involving a suitably positioned nucleophile on a substituent attached to the isoxazolidinone ring can lead to the formation of fused or spirocyclic compounds.
It is important to note that the reactivity of the 5-methoxy group can be modulated by the nature of the substituent at the N-2 position of the isoxazolidinone ring. Electron-withdrawing groups at this position can enhance the electrophilicity of the C-5 carbon, making the methoxy group more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity.
Derivatization Pathways for 5-Substituted Isoxazolidinones
The synthesis of 5-substituted isoxazolidinones can be achieved through various synthetic routes, often leveraging the reactivity of the 5-methoxy precursor or employing alternative strategies that build the isoxazolidinone ring with the desired substituent already in place. These methods provide access to a wide array of derivatives with diverse functionalities.
One common approach involves the 1,3-dipolar cycloaddition of nitrones with appropriate dipolarophiles. nih.govmdpi.com For example, the reaction of a nitrone with an alkene bearing the desired substituent at the appropriate position can directly lead to the formation of a 5-substituted isoxazolidine, which can then be oxidized to the corresponding 3-isoxazolidinone. unimib.itmdpi.com The choice of nitrone and dipolarophile allows for significant control over the stereochemistry of the resulting product. nih.gov
Another versatile method for the synthesis of 5-substituted isoxazolidinones is through the modification of a pre-formed isoxazolidinone ring. As mentioned previously, the displacement of a leaving group, such as a methoxy group, at the 5-position by various nucleophiles is a powerful tool for derivatization. This approach allows for the late-stage introduction of functional groups, which can be advantageous in the synthesis of complex molecules.
Furthermore, functional group interconversions on a substituent already present at the 5-position offer another avenue for derivatization. For example, a 5-ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other functional groups. Similarly, a 5-alkenyl group can be subjected to various transformations, such as hydrogenation, oxidation, or addition reactions, to introduce new functionalities.
The following table summarizes some of the key derivatization pathways for 5-substituted isoxazolidinones:
| Precursor | Reagent/Reaction Condition | Product | Reference |
| 5-methoxy-3-isoxazolidinone | Amine | 5-amino-3-isoxazolidinone | N/A |
| Nitrone + Alkene | 1,3-Dipolar Cycloaddition | 5-substituted isoxazolidine | nih.govmdpi.com |
| 5-substituted isoxazolidine | Oxidation (e.g., RuO₄) | 5-substituted 3-isoxazolidinone | unimib.itmdpi.com |
| 5-ester-3-isoxazolidinone | Hydrolysis | 5-carboxy-3-isoxazolidinone | N/A |
| 5-alkenyl-3-isoxazolidinone | Hydrogenation | 5-alkyl-3-isoxazolidinone | N/A |
Ring-Opening and Rearrangement Reactions of Isoxazolidinone Systems
The isoxazolidinone ring, while relatively stable under certain conditions, can undergo ring-opening and rearrangement reactions, particularly under hydrolytic or reductive conditions. These transformations are not only important for understanding the stability of these compounds but also provide synthetic routes to other valuable chemical entities, such as β-amino acids. nih.govresearchgate.netnih.gov
Hydrolytic Stability and Transformations
The hydrolytic stability of the isoxazolidinone ring is a critical consideration, especially in aqueous environments. The ring can be susceptible to hydrolysis, leading to the formation of ring-opened products. The ease of hydrolysis can be influenced by factors such as pH, temperature, and the nature of the substituents on the ring. thieme-connect.com
Acid- or base-catalyzed hydrolysis can cleave the ester-like bond (C-O bond within the ring), resulting in the formation of a β-hydroxyamino acid derivative. For example, acidic hydrolysis of D-4-amino-3-isoxazolidinone (D-cycloserine) yields O-amino-D-serine. thieme-connect.com This process highlights the potential of isoxazolidinones to serve as precursors to modified amino acids.
The hydrolytic transformation can be represented by the following general scheme:
It's important to note that the specific conditions required for hydrolysis and the nature of the resulting products can vary depending on the substitution pattern of the isoxazolidinone ring.
Reactions of 3-Halo-4,5-dihydroisoxazoles as Versatile Scaffolds
3-Halo-4,5-dihydroisoxazoles are highly versatile synthetic intermediates that can be used to access a wide range of chemical structures, including those related to isoxazolidinones. gumed.edu.plresearchgate.net The halogen atom at the 3-position acts as a good leaving group, allowing for a variety of nucleophilic substitution reactions.
These compounds can be synthesized through methods such as the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. researchgate.netbohrium.com The reactivity of the 3-halo substituent allows for the introduction of various functional groups at this position. For example, reaction with amines can lead to the formation of 3-amino-4,5-dihydroisoxazoles. bohrium.com
Furthermore, the 3-halo-4,5-dihydroisoxazole scaffold can undergo ring transformations to afford other heterocyclic systems or acyclic compounds. researchgate.net For instance, under certain conditions, they can be converted into β-hydroxynitriles or β-hydroxyesters. researchgate.net The versatility of these compounds makes them valuable building blocks in organic synthesis.
The following table summarizes some of the key reactions of 3-halo-4,5-dihydroisoxazoles:
| Reactant | Reagent/Reaction Condition | Product | Reference |
| 3-Bromo-4,5-dihydroisoxazole | Amine | 3-Amino-4,5-dihydroisoxazole | bohrium.com |
| 3-Halo-4,5-dihydroisoxazole | Nucleophile (e.g., R-SH) | 3-Substituted-4,5-dihydroisoxazole | researchgate.net |
| 3-Halo-4,5-dihydroisoxazole | Ring-opening conditions | β-Hydroxynitrile or β-Hydroxyester | researchgate.net |
Computational and Mechanistic Investigations of 3 Isoxazolidinone Chemistry
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical calculations provide deep insights into the energetics and pathways of chemical reactions, which are often difficult to decipher through experimental means alone. sumitomo-chem.co.jp For 3-isoxazolidinone chemistry, these methods have been pivotal in mapping out reaction coordinates, identifying transient species, and explaining observed selectivities. mdpi.comunimib.it
A key transformation in this field is the direct oxidation of isoxazolidines to yield the corresponding 3-isoxazolidinone derivatives. mdpi.comunimib.it Density Functional Theory (DFT) calculations have been successfully employed to investigate the mechanism of this oxidation, particularly using powerful oxidizing agents like ruthenium tetroxide (RuO₄). nih.govresearchgate.net
A detailed computational study on the RuO₄-catalyzed oxidation of various N-substituted isoxazolidines revealed a complex, multi-step mechanism. mdpi.comresearchgate.net The calculations focused on explaining the observed chemoselectivity and diastereoselectivity of the oxidation at the C-3 position. mdpi.comunimib.it The theoretical models highlighted a preference for an exo attack of the oxidant over an endo attack for all studied substrates. mdpi.comresearchgate.net This preference was found to correlate directly with the stability of the transient carbocation intermediates formed during the reaction. mdpi.comnih.gov
The reaction is proposed to proceed via a [3+2] cycloaddition mechanism that is concerted but highly asynchronous, involving a double hydrogen transfer. mdpi.com For certain substrates, the energy barrier for the second hydrogen transfer is higher than the first, making it the rate-determining step of the process. mdpi.com Experimental data from the oxidation of different N-substituted isoxazolidines have provided strong corroboration for the theoretical predictions, showcasing a successful synergy between computational and experimental approaches. nih.govresearchgate.net
Table 1: Calculated Product Percentages from Transition States (TSs) at 298 K for RuO₄-Catalyzed Oxidation (Note: This table is based on data for N-substituted isoxazolidine-5-carboxylates, which serve as models for understanding the oxidation to the 3-isoxazolidinone core.)
| N-Substituent | Pathway | Calculated Percentage (%) |
|---|---|---|
| N-Methyl | exo | High (Preferred) |
| endo | Low | |
| N-Cyclohexyl | exo | Increased (due to tertiary carbocation stability) |
| endo | Decreased | |
| N-Benzoyl | exo | Dependent on carbocation stability |
| endo | - |
Data derived from computational studies on related isoxazolidine (B1194047) structures. mdpi.comunimib.it
A complete understanding of a reaction mechanism requires the characterization of all transient species, including high-energy transition states and more stable reaction intermediates. solubilityofthings.comlibretexts.org Computational modeling allows for the localization and energetic evaluation of these fleeting structures. sumitomo-chem.co.jp
In the RuO₄-catalyzed oxidation of isoxazolidines, DFT calculations have successfully identified key transition states (TS) and intermediates along the reaction pathway. mdpi.comresearchgate.net The initial attack of the oxidant proceeds through distinct transition states for the exo and endo pathways (TS1). researchgate.net Following this step, the mechanism involves the formation of ion pair (IP) intermediates, which subsequently evolve through another transition state (TSIP) to yield the final 3-isoxazolidinone product. researchgate.net The ability to model these intermediates and transition states provides a structural basis for understanding the reaction's selectivity. mdpi.comresearchgate.netresearchgate.net The energy profile constructed from these calculations illustrates the entire reaction course, where intermediates reside in local energy minima between higher-energy transition state peaks. libretexts.org
DFT Calculations for Oxidation Pathways and Selectivity
Conformational Analysis and Stereochemical Control in Isoxazolidinone Synthesis
Achieving stereochemical control is a central challenge in organic synthesis, particularly for creating chiral molecules like many isoxazolidinone derivatives. unipv.it Computational conformational analysis plays a crucial role in predicting and rationalizing the stereochemical outcomes of synthetic reactions.
The synthesis of isoxazolidinones often involves cycloaddition reactions or transformations of chiral precursors where the conformation of reactants and transition states dictates the stereochemistry of the product. nih.govcaltech.edu For instance, in the synthesis of 4-fluoro-5-isoxazolidinones, the stereoselectivity was found to be governed by the nature of the N-substituent on the reacting nitrone. nih.govdntb.gov.ua Computational studies can model the different possible transition state geometries to explain why one diastereomer is formed preferentially.
Furthermore, during the oxidation of N-cyclohexyl isoxazolidine derivatives, a conformational analysis of the cyclohexyl ring's chair conformations (¹C₄ and ⁴C₁) was essential to accurately model the reaction's energy profile and selectivity. unimib.it The use of chiral auxiliaries, such as Evans-type oxazolidinones, is a well-established strategy to enforce stereocontrol in asymmetric synthesis, and the principles of sterically-guided facial selection are fundamentally based on conformational preferences. wikipedia.org
Structure-Reactivity Relationships within Isoxazolidinone Scaffolds
The concept of a molecular scaffold is central to medicinal chemistry and chemical biology for organizing compounds and understanding structure-activity relationships (SAR). rsc.orgnih.gov For isoxazolidinones, the core heterocyclic structure serves as a versatile scaffold that can be functionalized to tune its chemical reactivity and biological properties. researchgate.netjku.at
The relationship between the structure of an isoxazolidinone derivative and its reactivity is a key area of investigation. Studies have shown that modifying substituents on the isoxazolidinone ring can dramatically alter its chemical behavior. nih.gov For example, altering the N-substituent in nitrones can completely switch the reaction pathway between olefination and cycloaddition, leading to either (E)-α-fluoroalkenoates or 4-fluoro-5-isoxazolidinones, respectively. nih.govdntb.gov.ua Linear free energy relationship studies confirmed that these effects are primarily electronic in origin. dntb.gov.ua
In another context, substituted isoxazolidin-5-ones have been identified as effective precursors to alkyl nitrenes when treated with a metal catalyst. researchgate.net The subsequent reaction of this reactive intermediate—either aromatic amination or aliphatic C-H insertion—demonstrates a remarkable chemoselectivity that is dependent on the choice of the rhodium or copper catalyst. researchgate.net This highlights how the interaction between the isoxazolidinone-derived intermediate and the catalyst (an element of its "structure" in a broader sense) governs reactivity. These studies underscore the utility of the isoxazolidinone ring as a tunable scaffold for developing diverse chemical transformations. researchgate.netresearchgate.net
Derivatization and Utilization of 3 Isoxazolidinone, 5 Methoxy As a Synthetic Scaffold
Synthesis of Complex Molecules from Isoxazolidinone Building Blocks
The inherent reactivity of the isoxazolidinone core, characterized by the labile N-O bond, makes it an excellent precursor for more complex molecules. Chemists have leveraged this property to construct intricate molecular frameworks that are otherwise challenging to synthesize. The isoxazolidinone acts as a masked functional group that can be revealed under specific conditions to participate in further transformations.
Preparation of β-N-Hydroxyamino Peptides and Oligopeptides
The synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides, is a significant area of medicinal chemistry. β-peptides, built from β-amino acids, are particularly noteworthy for their stable secondary structures and resistance to enzymatic degradation. Isoxazolidinones are effective precursors for β-N-hydroxyamino acids, which are crucial components for assembling β-peptides and oligopeptides. nih.gov
The general strategy involves using enantiopure isoxazolidinone monomers as building blocks. These monomers can be coupled directly with amine or peptide nucleophiles. A subsequent deprotection step, often involving the reductive cleavage of the N-O bond, unmasks the N-hydroxyamino functionality, yielding the desired β-N-hydroxyamino peptide. nih.gov This method provides the necessary fragments for constructing higher-order β³-oligopeptides through techniques like α-ketoacid–hydroxylamine (B1172632) ligation. nih.govresearchgate.net The isoxazolidinone ring essentially serves as a protected form of a β-N-hydroxyamino acid, facilitating its incorporation into a growing peptide chain. nih.gov
| Reaction Step | Description | Key Reagents/Conditions | Outcome |
| Monomer Synthesis | Asymmetric synthesis of enantiopure isoxazolidinone monomers. | Chiral catalysts (e.g., (S)-O-TMS-diphenylprolinol), carbamate-protected hydroxylamines. | Enantiomerically pure isoxazolidinone building blocks. nih.gov |
| Coupling | Direct coupling of the isoxazolidinone monomer with an N-terminal amine of a peptide. | Standard peptide coupling reagents. | Isoxazolidinone-containing peptide intermediate. nih.gov |
| Deprotection | Reductive cleavage of the isoxazolidinone N-O bond. | Hydrogenation (e.g., H₂, Pd/C), or other reducing agents. | Formation of the target β-N-hydroxyamino peptide. researchgate.net |
This modular approach allows for the systematic assembly of oligopeptides with precisely placed N-hydroxy modifications, which can influence the peptide's conformation and biological activity.
Formation of Spiro-Fused and Bicyclic Isoxazolidinone Architectures
Spirocyclic and bicyclic scaffolds are of great interest in drug discovery because their rigid, three-dimensional structures can lead to enhanced binding affinity and selectivity for biological targets. scienceopen.comucl.ac.uknih.gov The isoxazolidinone ring can be incorporated into these complex architectures, acting as a key structural component.
Spiro-fused systems are created when the isoxazolidinone ring shares a single atom (a spiro center) with another ring. One common method to achieve this is through 1,3-dipolar cycloaddition reactions where the alkene partner is an exocyclic double bond on a pre-existing ring. scienceopen.com Another powerful technique is the Dieckmann condensation, which can be used to form novel spirocyclic pyrrolidines from cyclic α-amino acids, a transformation that can be conceptually extended to isoxazolidinone systems. researchgate.net The synthesis of these complex molecules often requires careful control of stereochemistry. nih.gov
Bicyclic isoxazolidinones involve the fusion of the isoxazolidinone with another ring across two atoms. These structures can be synthesized via intramolecular cycloaddition reactions, where the nitrone and the alkene are part of the same molecule. researchgate.net Radical cyclization reactions also provide a powerful route for constructing bicyclic and other heterocyclic systems. iupac.org For instance, domino-type radical addition/cyclization of oxime ethers has been shown to produce nitrogen-containing heterocycles efficiently. iupac.org These methods open the door to novel molecular frameworks where the isoxazolidinone is embedded within a larger, more constrained system. ucl.ac.uk
Design and Synthesis of Substituted Isoxazolidinone Analogues
The chemical and biological properties of the 3-isoxazolidinone scaffold can be finely tuned by introducing various substituents at different positions on the ring. The synthesis of analogues with diverse substitution patterns is crucial for structure-activity relationship (SAR) studies and for developing compounds with optimized characteristics.
Exploration of Substituent Effects on Chemical Behavior
Substituents can profoundly influence the chemical behavior of the isoxazolidinone ring through both electronic and steric effects. libretexts.orgyoutube.com
Electronic Effects : The nature of the substituent (electron-donating or electron-withdrawing) alters the electron density within the ring, affecting its reactivity. rsc.orglibretexts.org The 5-methoxy group, being an electron-donating group, influences the stability and reactivity of the ring. google.com For example, in electrophilic aromatic substitutions, electron-donating groups like -OH and -OR activate the ring, making it more reactive. libretexts.org Conversely, attaching electron-withdrawing groups, such as nitro or cyano groups, deactivates the ring toward electrophilic attack but can activate it for nucleophilic attack. libretexts.org In related heterocyclic systems, the position of heteroatoms relative to the substituent significantly impacts its electronic properties. rsc.org
Steric Effects : The size and position of a substituent can hinder or facilitate the approach of reagents to a reaction center. For instance, bulky substituents at the C4 or C5 positions can influence the stereochemical outcome of reactions by directing incoming groups to the less hindered face of the ring.
N-Substitution : The substituent on the ring nitrogen is particularly important. N-alkyl or N-carbonyl protected sulfamidates (a related cyclic system) readily undergo nucleophilic ring-opening, while the unprotected parent compound is unreactive under the same conditions. nih.gov This is because the N-substituent modulates the charge distribution in the transition state, affecting the activation barrier for the reaction. nih.gov A patent for herbicidal compounds lists numerous N-substituted and C4/C5-substituted 3-isoxazolidinones, highlighting the importance of substitution for modulating biological activity. google.com
| Substituent Type | Position | General Effect on Reactivity | Example Principle |
| Electron-Donating (e.g., -OCH₃, -OH) | C5 | Increases electron density of the ring; can stabilize adjacent carbocations. | Activation of aromatic rings towards electrophilic attack. libretexts.orglibretexts.org |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Any | Decreases electron density; can facilitate nucleophilic attack. | Deactivation of aromatic rings towards electrophilic attack. libretexts.org |
| Alkyl, Aryl | N | Modulates nucleophilicity and steric hindrance at the nitrogen atom. Can be essential for ring-opening reactions. nih.gov | N-protection is often required for reactivity in related cyclic sulfamidates. nih.gov |
| Halogen | Any | Inductively withdrawing but can donate electrons via resonance. The overall effect depends on the specific halogen and position. | Halogens are generally deactivating in electrophilic aromatic substitution. libretexts.org |
Use in the Construction of Other Heterocyclic Systems
The 3-isoxazolidinone ring is not only a target structure but also a versatile intermediate that can be chemically transformed into other heterocyclic systems. nih.govmsu.edu The strained N-O bond is the key to this reactivity, as its cleavage provides a linear intermediate that can be induced to re-cyclize in a different manner.
Isoxazoles and their derivatives are known to be valuable building blocks for constructing other heterocyclic molecules such as imidazoles, pyridopyrimidines, and quinolones. researchgate.net This synthetic utility arises from the potential to convert the isoxazole (B147169) ring into functionalities like γ-amino alcohols or enaminoketones, which can then undergo further cyclization reactions. researchgate.net Ring expansion reactions are a powerful tool in heterocyclic synthesis; for example, aziridine (B145994) rings can be expanded to create a wide array of larger four- to seven-membered heterocycles, including pyrroles, oxazoles, and piperidines. scispace.com Similarly, the 5-methoxy-3-isoxazolidinone ring can be envisioned as a precursor that, upon ring opening, could be trapped intramolecularly or intermolecularly to generate new ring systems, such as pyrazoles or thiadiazoles. ijnrd.org
Future Directions in 3 Isoxazolidinone, 5 Methoxy Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of isoxazolidinone derivatives has traditionally relied on methods such as 1,3-dipolar cycloaddition and the cyclization of unsaturated hydroxylamines. researchgate.net However, the future of synthesizing 3-Isoxazolidinone, 5-methoxy- and its analogues will likely focus on the development of more efficient, sustainable, and environmentally benign methodologies.
A key area of development is the adoption of "green chemistry" principles. acs.org Research into the synthesis of related isoxazolidinone structures has demonstrated the efficacy of using nanocatalysts, such as copper complexes supported on SBA-15 nanoparticles (Cu/TCH-pr@SBA-15) or Cu@Ag–CeO2/chitosan nanocomposites. rsc.orgacs.orgrsc.org These catalysts offer significant advantages, including high yields, shorter reaction times, simple purification procedures, and the potential for catalyst recovery and reuse under solvent-free conditions. rsc.orgrsc.org Future work could adapt these nanocatalytic systems for the synthesis of 3-Isoxazolidinone, 5-methoxy-, potentially through a multicomponent reaction involving a suitable aldehyde, hydroxylamine (B1172632), and a β-ketoester equivalent that can introduce the 5-methoxy group. acs.orgorientjchem.org
Furthermore, the diastereoselective synthesis of related compounds, such as 3,4-cis-5-methoxyisoxazolidin-4-ol, has been achieved through base-promoted intramolecular cyclization of 4-bromo-5-hydroxyisoxazolidines in anhydrous methanol (B129727). thieme-connect.comresearchgate.net This existing methodology provides a solid foundation for developing stereocontrolled routes to 3-Isoxazolidinone, 5-methoxy- and its derivatives. Future research could explore variations of this cyclization, optimizing reaction conditions and exploring a wider range of substrates to generate a library of novel 5-methoxy-substituted isoxazolidinones.
Advanced Spectroscopic and Structural Characterization Techniques for Novel Derivatives
A thorough understanding of the three-dimensional structure and electronic properties of novel 3-Isoxazolidinone, 5-methoxy- derivatives is crucial for predicting their reactivity and biological activity. Future research will undoubtedly employ a suite of advanced spectroscopic and analytical techniques to characterize these new molecules comprehensively.
Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy will remain fundamental for elucidating the basic connectivity of atoms. researchgate.net However, more sophisticated methods will be necessary to probe the subtle stereochemical and conformational features of these chiral heterocycles. For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) can establish through-bond and through-space correlations, providing definitive structural assignments.
For crystalline derivatives, single-crystal X-ray diffraction will offer unambiguous determination of the solid-state structure, including absolute stereochemistry. In cases where obtaining suitable crystals is challenging, computational methods, particularly Density Functional Theory (DFT), can be used to predict stable conformations and to correlate calculated spectroscopic data (e.g., NMR chemical shifts) with experimental results. acs.org The combination of experimental and computational approaches will be a powerful tool for the structural elucidation of new 3-Isoxazolidinone, 5-methoxy- analogues.
Table 1: Advanced Characterization Techniques for 3-Isoxazolidinone, 5-methoxy- Derivatives
| Technique | Information Provided | Potential Application in Future Research |
|---|---|---|
| ¹H and ¹³C NMR | Basic molecular structure and connectivity. | Routine characterization of new synthetic derivatives. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed correlations between protons and carbons, stereochemical relationships. | Elucidation of complex structures and diastereomers. |
| FT-IR Spectroscopy | Presence of key functional groups (e.g., C=O, C-O). | Confirmation of successful synthetic transformations. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Determination of molecular formula and structural fragments. |
| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure and absolute stereochemistry. | Definitive structural proof for crystalline derivatives. |
| Density Functional Theory (DFT) | Predicted molecular geometry, spectroscopic properties, and reaction energetics. | Aiding in structural assignment and understanding reaction mechanisms. |
Expansion of Synthetic Applications and Methodologies
The isoxazolidinone ring is a versatile synthetic intermediate, and future research on 3-Isoxazolidinone, 5-methoxy- will likely focus on expanding its utility in organic synthesis. One of the most promising applications of isoxazolidinones is as precursors to other valuable molecules, such as β-amino acids. acs.orgresearchgate.net The development of efficient methods for the ring-opening of 3-Isoxazolidinone, 5-methoxy- could provide access to a novel class of β-amino acids with a methoxy (B1213986) group at the β-position, which could be of interest for the synthesis of peptidomimetics and other biologically active compounds. acs.org
Moreover, the isoxazolidinone scaffold itself is a key feature in some pharmaceutical compounds. rsc.org Future work could involve the synthesis of a library of derivatives based on the 3-Isoxazolidinone, 5-methoxy- core, followed by screening for various biological activities, including antibacterial, antifungal, and antiviral properties. ontosight.ai The methoxy group at the 5-position could significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules compared to other known isoxazolidinones.
The functional groups on the 3-Isoxazolidinone, 5-methoxy- ring also offer opportunities for further synthetic transformations. For example, the nitrogen atom could be functionalized with various substituents to modulate the properties of the molecule. cymitquimica.com The development of novel methodologies that utilize 3-Isoxazolidinone, 5-methoxy- as a building block in more complex synthetic sequences is a key area for future exploration. This could include its use in cycloaddition reactions or as a chiral auxiliary to control the stereochemistry of subsequent reactions. tdl.org
Q & A
Q. What synthetic strategies are effective for constructing the 3-isoxazolidinone core with a 5-methoxy substituent?
The 3-isoxazolidinone ring can be synthesized via [3+2] cycloaddition reactions. For example, hypervalent iodine reagents (e.g., PhI(OAc)₂) facilitate cycloaddition between nitrile oxides and alkynes or alkenes, forming isoxazole or isoxazolidinone derivatives. Methoxy groups can be introduced via alkoxy-substituted starting materials or post-cyclization functionalization. Ethoxy or methoxy benzaldoximes have been used as precursors in similar systems, with reaction optimization focusing on solvent polarity and temperature to enhance regioselectivity .
Q. How can the structure of 5-methoxy-3-isoxazolidinone be confirmed experimentally?
High-resolution mass spectrometry (HRMS) and elemental analysis (CHN) are critical for verifying molecular composition. For example, HRMS (EI, 70 eV) can distinguish between calculated and observed masses (e.g., C₁₈H₁₇NO₃: calc. 295.3, obs. 295.1) to confirm purity. Complementary techniques like ¹H/¹³C NMR and IR spectroscopy help identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the isoxazolidinone ring) and methoxy proton environments (δ ~3.3–3.8 ppm) .
Q. What solvent systems are optimal for purifying 5-methoxy-3-isoxazolidinone derivatives?
Column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:1) effectively separates polar byproducts. For highly polar derivatives, reverse-phase HPLC with acetonitrile/water mixtures (e.g., 60:40) may improve resolution. Evidence from related oxazole syntheses suggests that solvent polarity adjustments minimize co-elution of methoxy-containing impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during methoxy group introduction?
Competing O-alkylation or demethylation side reactions can occur under acidic/basic conditions. For example, sodium methoxide (NaOMe) in methanol at reflux selectively introduces methoxy groups, while anhydrous MgCl₂ acts as a Lewis acid to stabilize intermediates. Monitoring reaction progress via TLC (Rf ~0.3–0.5 in EtOAc/hexane) and quenching with aqueous NH₄Cl reduces over-alkylation .
Q. What computational methods aid in predicting the stability of 5-methoxy-3-isoxazolidinone under varying pH conditions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states and hydrolytic pathways. Methoxy substituents increase electron density on the isoxazolidinone ring, making it susceptible to acid-catalyzed hydrolysis. Solvent-accessible surface area (SASA) analysis can identify vulnerable sites for degradation, guiding storage conditions (e.g., pH 6–8, inert atmosphere) .
Q. How do stereochemical outcomes in 5-methoxy-3-isoxazolidinone derivatives impact biological activity?
Chiral HPLC (e.g., Chiralpak AD-H column) or Mosher ester analysis resolves enantiomers. For example, (R)-configured isoxazolidinones exhibit higher binding affinity to target enzymes due to spatial compatibility with hydrophobic pockets. Stereochemical assignments via X-ray crystallography (e.g., CCDC deposition) correlate absolute configuration with bioactivity trends .
Q. What analytical approaches detect trace impurities in synthesized 5-methoxy-3-isoxazolidinone batches?
LC-MS/MS with electrospray ionization (ESI) identifies low-abundance byproducts (e.g., demethylated analogs or ring-opened species). Quantification via external calibration curves (R² >0.99) ensures impurity levels <0.1%. Accelerated stability studies (40°C/75% RH for 6 months) coupled with PCA analysis predict degradation pathways .
Methodological Notes
- Stereochemical Analysis : Use circular dichroism (CD) spectroscopy for non-crystalline samples, referencing known Cotton effects of analogous compounds .
- Reaction Scale-Up : Pilot-scale syntheses require solvent recycling (e.g., methanol recovery via distillation) to reduce costs and environmental impact .
- Data Contradictions : Discrepancies in elemental analysis (e.g., C 73.20% calc. vs. 73.00% obs.) may indicate residual solvents; perform Karl Fischer titration to confirm water content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
